molecular formula C9H10N2OS B3115981 2-(Benzo[d]isothiazol-3-ylamino)ethanol CAS No. 21309-72-8

2-(Benzo[d]isothiazol-3-ylamino)ethanol

Cat. No. B3115981
CAS RN: 21309-72-8
M. Wt: 194.26 g/mol
InChI Key: QVPIUTQGLNCIBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzo[d]isothiazol-3-ylamino)ethanol is a chemical compound with the molecular formula C9H10N2OS . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in databases . The molecular weight of this compound is 194.25 .

Scientific Research Applications

Synthesis and Structural Analysis

The compound 2-(Benzo[d]isothiazol-3-ylamino)ethanol is a part of various chemical syntheses and transformations. For instance, it is involved in the synthesis of heterocyclic compounds where reactions under specific conditions yield derivatives with potential biological activities. An example includes the one-pot synthesis of novel ethyl 2-((1H-Benzo[d]imidazol-2- ylamino)(Aryl)methylthio) acetates using nano-Copper Y Zeolite as a catalyst, highlighting an efficient and environmentally friendly method for the synthesis of compounds potentially used as fungicides or in peptide derivatives (Kalhor, 2015). Similarly, solventless cyclocondensation reactions involving related compounds have been utilized to synthesize benzo[d]oxazole derivatives, providing insights into the conformational landscape and electronic delocalization of such compounds (Saeed et al., 2021).

Antimicrobial Activity

Compounds structurally similar to this compound have demonstrated promising antimicrobial properties. For instance, derivatives like 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)ethyl benzoates have shown significant inhibitory activity against both gram-positive and gram-negative bacteria, suggesting potential applications in combating bacterial infections (Linhua, 2013).

Encapsulation and Catalytic Behavior

In catalysis, the structural frameworks involving benzo[d]isothiazol components have been utilized for encapsulating catalysts. For example, molybdenum(VI) complexes with related ligands encapsulated in zeolite Y demonstrated excellent catalytic behavior for the oxidation of primary alcohols and hydrocarbons, showcasing the utility of such compounds in enhancing catalytic efficiency and recyclability (Ghorbanloo & Alamooti, 2017).

Potential Inhibitory Activity in Biological Systems

The compound and its analogs have been studied for their inhibitory activities in various biological systems. For instance, some derivatives have been investigated as metalloproteinases inhibitors and evaluated for their activity in human chondrocyte cultures, which is crucial in understanding and treating osteoarthritic diseases (Panico et al., 2011).

properties

IUPAC Name

2-(1,2-benzothiazol-3-ylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c12-6-5-10-9-7-3-1-2-4-8(7)13-11-9/h1-4,12H,5-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPIUTQGLNCIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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